molecular formula C15H20N2O4 B5776532 N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide

N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide

Cat. No. B5776532
M. Wt: 292.33 g/mol
InChI Key: WVCDSKJHSGFRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentylidene-3,4,5-trimethoxybenzohydrazide, also known as CPTB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzohydrazide and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it has been suggested that N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide exerts its biological activities by inhibiting various enzymes and signaling pathways. N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has been found to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of VEGFR-2, which is a signaling pathway involved in angiogenesis.
Biochemical and Physiological Effects:
N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has also been found to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has been found to inhibit angiogenesis, which is the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has several advantages for lab experiments. It is easy to synthesize, and its purity can be confirmed using various spectroscopic techniques. N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has been found to exhibit various biological activities, making it a useful tool for studying the mechanisms of various diseases. However, N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide also has some limitations. It has been found to be cytotoxic at high concentrations, which limits its use in in vivo experiments. Additionally, the mechanism of action of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide is not fully understood, which limits its potential use in drug development.

Future Directions

There are several future directions for the study of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide. One potential direction is to further investigate its mechanism of action. Understanding the mechanism of action of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide could lead to the development of more effective drugs for the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide. Understanding the pharmacokinetics and pharmacodynamics of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide could lead to the development of more effective dosing regimens. Additionally, further studies are needed to investigate the potential use of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide involves the reaction of 3,4,5-trimethoxybenzohydrazide and cyclopentanone in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The purity of the product is confirmed using various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and diabetes.

properties

IUPAC Name

N-(cyclopentylideneamino)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-19-12-8-10(9-13(20-2)14(12)21-3)15(18)17-16-11-6-4-5-7-11/h8-9H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCDSKJHSGFRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclopentylidene-3,4,5-trimethoxybenzohydrazide

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